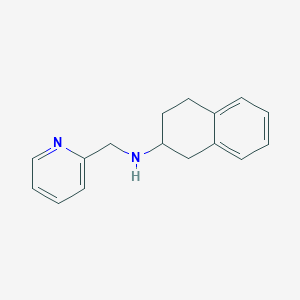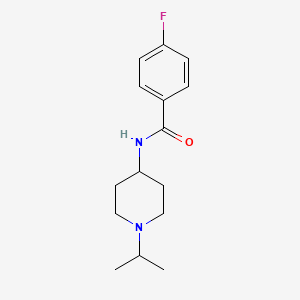![molecular formula C23H30N4O5S2 B5175289 bis{3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}methanone](/img/structure/B5175289.png)
bis{3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis{3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}methanone, also known as BMSM, is a chemical compound with potential applications in scientific research. BMSM belongs to the family of sulfonamide compounds that have been extensively studied for their biological activities.
Applications De Recherche Scientifique
Bis{3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}methanone has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. bis{3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}methanone has also been studied for its potential use as a drug delivery system.
Mécanisme D'action
The mechanism of action of bis{3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}methanone is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins involved in various biological processes. bis{3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), a protein involved in cell signaling pathways.
Biochemical and physiological effects:
bis{3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}methanone has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. bis{3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}methanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, bis{3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}methanone has been shown to exhibit antimicrobial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using bis{3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}methanone in lab experiments is its potential to exhibit various biological activities. However, one limitation is that its mechanism of action is not fully understood. Additionally, bis{3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}methanone may exhibit cytotoxic effects at high concentrations, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for research on bis{3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}methanone. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential use as a drug delivery system. Additionally, bis{3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}methanone could be further studied for its potential use as an anti-inflammatory, antitumor, or antimicrobial agent.
Méthodes De Synthèse
Bis{3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}methanone can be synthesized using a multi-step reaction process. The synthesis starts with the reaction of 4-methylpiperazine with 3-chlorobenzenesulfonyl chloride to form 3-(4-methylpiperazin-1-yl)benzenesulfonyl chloride. This intermediate is then reacted with 4-chlorobenzophenone to form bis{3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}methanone. The final product is obtained by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
bis[3-(4-methylpiperazin-1-yl)sulfonylphenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O5S2/c1-24-9-13-26(14-10-24)33(29,30)21-7-3-5-19(17-21)23(28)20-6-4-8-22(18-20)34(31,32)27-15-11-25(2)12-16-27/h3-8,17-18H,9-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKONISKCPNGWDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-butoxy-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5175218.png)
![tert-butyl {1-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-4-piperidinyl}carbamate](/img/structure/B5175220.png)
![4-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)-6-isopropyl-2-pyrimidinamine](/img/structure/B5175261.png)
![3-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5175263.png)

![N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5175273.png)
![(3aS*,6aR*)-3-[2-(1-piperidinyl)ethyl]-5-(2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5175285.png)
![4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine](/img/structure/B5175292.png)
![5-[(4-bromophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B5175305.png)
![N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}-beta-alanine](/img/structure/B5175312.png)

![N-[2-(2-hydroxy-3-methoxybenzyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(4-methylphenyl)propanamide](/img/structure/B5175321.png)